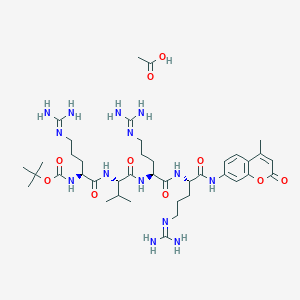

Boc-Arg-Val-Arg-Arg-AMC Acetate

CAS No.:

Cat. No.: VC13690543

Molecular Formula: C40H66N14O10

Molecular Weight: 903.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H66N14O10 |

|---|---|

| Molecular Weight | 903.0 g/mol |

| IUPAC Name | acetic acid;tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C38H62N14O8.C2H4O2/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;1-2(3)4/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H3,(H,3,4)/t24-,25-,26-,29-;/m0./s1 |

| Standard InChI Key | AQBQCARACJNQAX-AZRYXFGXSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Boc-Arg-Val-Arg-Arg-AMC Acetate consists of a tetrapeptide backbone (Arg-Val-Arg-Arg) modified with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a fluorogenic AMC moiety at the C-terminus. The acetate salt enhances solubility in aqueous buffers, critical for enzymatic assays. The peptide sequence mimics natural furin cleavage sites, which typically recognize multibasic motifs .

Table 1: Key Chemical Properties

Applications in Biochemical Research

Furin Activity Profiling

Furin, a calcium-dependent serine protease, processes precursor proteins like growth factors, hormones, and viral glycoproteins. Boc-Arg-Val-Arg-Arg-AMC Acetate serves as a high-affinity substrate, with cleavage occurring at the Arg-Arg bond to release AMC. This reaction enables real-time quantification of furin activity using fluorometry . Studies by Wanyiri et al. demonstrated its utility in analyzing Cryptosporidium glycoprotein processing, linking furin-like activity to parasitic infection mechanisms .

Drug Discovery and Inhibitor Screening

Pharmaceutical research leverages this substrate to identify furin inhibitors, which hold therapeutic potential for cancers and infectious diseases. For example, inhibitors blocking furin-mediated viral envelope protein cleavage (e.g., SARS-CoV-2 spike protein) could impede viral entry.

Protease Specificity Studies

While optimized for furin, the substrate is also cleaved by proprotein convertase 4 (PC4), revealing overlapping substrate specificities among convertases. Such findings inform the design of isoform-specific inhibitors.

Research Findings and Mechanistic Insights

Kinetic Parameters

Furin cleaves Boc-Arg-Val-Arg-Arg-AMC with high catalytic efficiency. Comparative studies show Km values in the low micromolar range, though exact figures vary by experimental conditions .

Role in Viral Pathogenesis

Furin’s involvement in activating viral glycoproteins makes this substrate critical for studying pathogens like dengue virus and SARS-CoV-2. Inhibiting furin-mediated cleavage reduces viral infectivity, a strategy explored in antiviral drug development.

Cellular Protein Processing

Beyond pathogens, the substrate elucidates furin’s role in processing mammalian proteins such as proalbumin and pro-β-secretase, linking its activity to metabolic and neurodegenerative disorders.

Comparison with Related Fluorogenic Substrates

Boc-Val-Pro-Arg-AMC.HCl

This thrombin substrate (CAS 65147-04-8) shares the AMC reporter but targets serine proteases with distinct specificity. Thrombin’s affinity for Val-Pro-Arg motifs yields Km = 21 µM and kcat = 109 s⁻¹, whereas furin’s preference for multibasic sequences results in different kinetics .

Table 2: Substrate Comparison

| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | Application |

|---|---|---|---|---|

| Boc-Arg-Val-Arg-Arg-AMC | Furin | ~25* | ~90* | Viral/cancer research |

| Boc-Val-Pro-Arg-AMC.HCl | Thrombin | 21 | 109 | Coagulation studies |

*Representative values from literature .

Advantages of Multibasic Sequences

The Arg-Val-Arg-Arg sequence enhances furin specificity over thrombin, minimizing cross-reactivity in complex biological samples. This precision is critical for assays in cell lysates or serum .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume